

Spectroscopic Profile of Isoamyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl isovalerate*

Cat. No.: B1219995

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Introduction

Isoamyl isovalerate, also known as isopentyl isovalerate or apple oil, is an organic ester with a characteristic fruity aroma reminiscent of apples and bananas. It is widely used in the food, beverage, and fragrance industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is crucial for identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **isoamyl isovalerate**, complete with detailed experimental protocols and visual aids to facilitate understanding.

Data Presentation

The spectroscopic data for **isoamyl isovalerate** is summarized in the following tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppm	Integration	Multiplicity	Assignment
4.08	2H	t	-O-CH ₂ -CH ₂ -
2.15	2H	d	-CO-CH ₂ -CH-
1.66	1H	m	-O-CH ₂ -CH ₂ - CH(CH ₃) ₂
1.50	1H	m	-CO-CH ₂ -CH(CH ₃) ₂
0.92	12H	d	-CH(CH ₃) ₂ and - CH(CH ₃) ₂

Table 1: ¹H NMR Data for **Isoamyl Isovalerate** (Solvent: CDCl₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The data was acquired in deuterated chloroform (CDCl₃).[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
173.06	C=O
62.76	-O-CH ₂ -
43.60	-CO-CH ₂ -
37.57	-O-CH ₂ -CH ₂ -
25.79	-CO-CH ₂ -CH-
25.20	-O-CH ₂ -CH ₂ -CH-
22.46	-CH(CH ₃) ₂

Table 2: ¹³C NMR Data for **Isoamyl Isovalerate** (Solvent: CDCl₃)[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. For **isoamyl isovalerate**, the key absorptions are characteristic of an ester.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2960-2870	C-H (alkane)	Stretch
~1735	C=O (ester)	Stretch
~1240	C-O (ester)	Stretch
~1170	C-O (ester)	Stretch

Table 3: Characteristic IR Absorption Bands for **Isoamyl Isovalerate**

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

m/z	Proposed Fragment
172	[M] ⁺ (Molecular Ion)
85	[CH ₃ CH(CH ₃)CH ₂ CO] ⁺
71	[CH ₃ CH(CH ₃)CH ₂ CH ₂] ⁺
70	[CH ₂ =CHCH(CH ₃) ₂] ⁺
57	[CH ₃ CH(CH ₃)CH ₂] ⁺
43	[CH ₃ CH(CH ₃)] ⁺

Table 4: Major Fragments in the EI-Mass Spectrum of **Isoamyl Isovalerate**[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **isoamyl isovalerate**.

Materials:

- **Isoamyl isovalerate** (liquid sample)
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pasteur pipette
- Small vial
- Vortex mixer

Procedure:

- Sample Preparation:
 - For ^1H NMR, place approximately 5-10 mg of **isoamyl isovalerate** into a clean, dry vial.
 - For ^{13}C NMR, use a more concentrated sample of 20-50 mg.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
 - Gently vortex the vial until the sample is fully dissolved.
- Sample Transfer:
 - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.

- Place the sample into the NMR magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using standard acquisition parameters. For ^1H NMR, a single scan is often sufficient. For ^{13}C NMR, multiple scans will be required to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an Attenuated Total Reflectance (ATR) FT-IR spectrum of **isoamyl isovalerate**.

Materials:

- **Isoamyl isovalerate** (liquid sample)
- FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Pipette
- Lint-free tissues

- Isopropyl alcohol or acetone for cleaning

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
 - Place a single drop of **isoamyl isovalerate** onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning:
 - After analysis, clean the ATR crystal thoroughly with a lint-free tissue soaked in isopropyl alcohol or acetone.

Mass Spectrometry (MS)

Objective: To obtain an Electron Ionization (EI) mass spectrum of **isoamyl isovalerate**.

Materials:

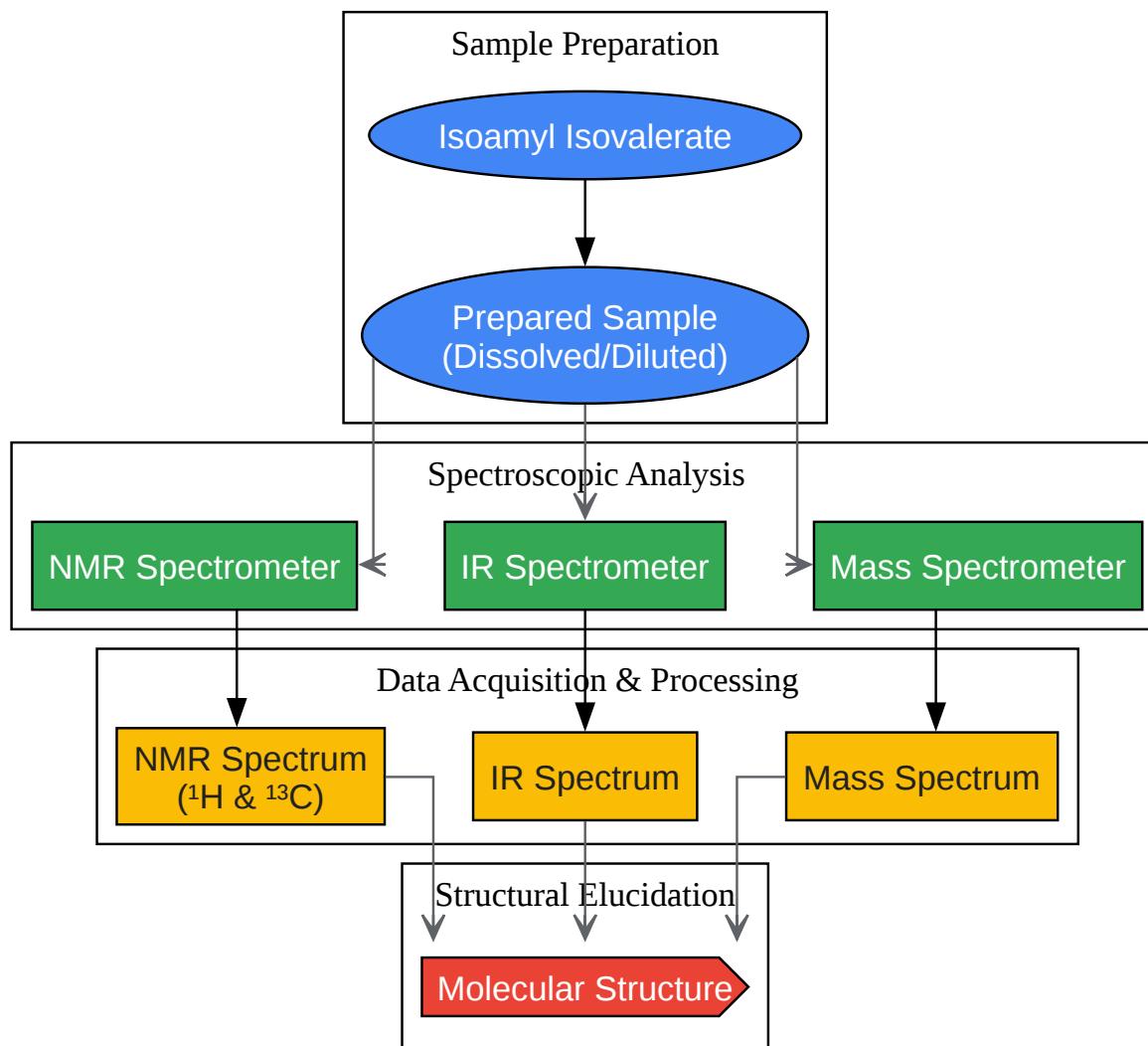
- **Isoamyl isovalerate** (liquid sample)
- Gas Chromatograph-Mass Spectrometer (GC-MS) system
- Microsyringe

Procedure:

- Sample Introduction:
 - If using a GC-MS system, dilute a small amount of **isoamyl isovalerate** in a volatile solvent (e.g., dichloromethane or hexane).
 - Inject a small volume (e.g., 1 μ L) of the diluted sample into the GC inlet. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
 - Alternatively, for direct infusion, a small amount of the neat liquid can be introduced via a heated probe.
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
 - The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

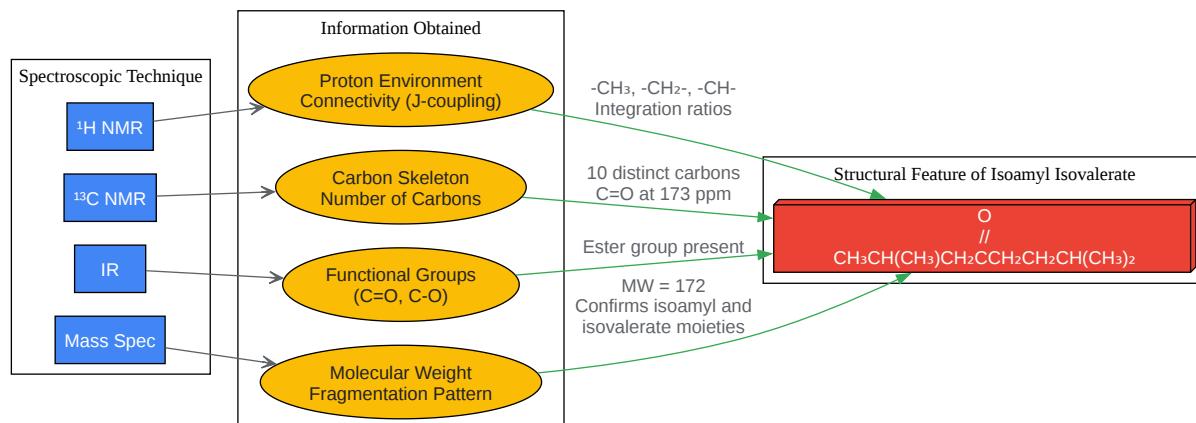
Mandatory Visualization

The following diagrams illustrate the spectroscopic analysis workflow and the structural elucidation of **isoamyl isovalerate**.



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General workflow for spectroscopic analysis.



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References

- 1. Isoamyl isovalerate | C₁₀H₂₀O₂ | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]
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